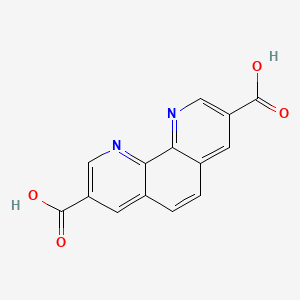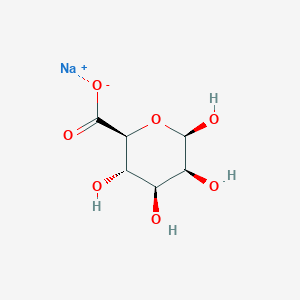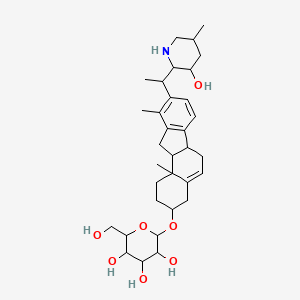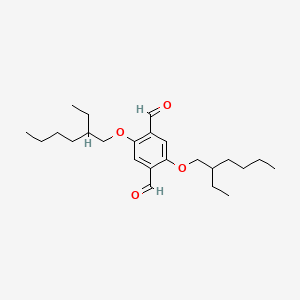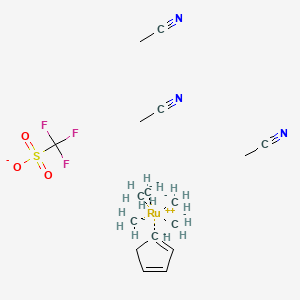
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate is a complex organometallic compound that features a ruthenium center coordinated with acetonitrile, carbanide, cyclopenta-1,3-diene, and trifluoromethanesulfonate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate typically involves the reaction of ruthenium precursors with the respective ligands under controlled conditions. One common method involves the use of ruthenium trichloride as a starting material, which is reacted with cyclopenta-1,3-diene and acetonitrile in the presence of a base to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Metathesis: The compound can participate in olefin metathesis reactions, which are useful in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can result in the formation of new organometallic complexes with different ligands .
科学的研究の応用
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Material Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies:
Industrial Applications: It is employed in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of the ruthenium center with various ligands, which facilitates different chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalysis, the ruthenium center can activate substrates by coordinating with them and facilitating bond formation or cleavage .
類似化合物との比較
Similar Compounds
Cyclopentadienylruthenium complexes: These compounds also feature a ruthenium center coordinated with cyclopentadienyl ligands and are used in similar catalytic applications.
Ruthenium carbene complexes: These complexes are known for their high catalytic activity in olefin metathesis reactions.
Ruthenium hydride complexes: These compounds are used in hydrogenation reactions and have similar catalytic properties.
Uniqueness
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate is unique due to its specific combination of ligands, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications .
特性
分子式 |
C17H29F3N3O3RuS-5 |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C5H5.3C2H3N.CHF3O3S.5CH3.Ru/c1-2-4-5-3-1;3*1-2-3;2-1(3,4)8(5,6)7;;;;;;/h1-3H,4H2;3*1H3;(H,5,6,7);5*1H3;/q-1;;;;;5*-1;+2/p-1 |
InChIキー |
OQPJZBIDLFAIFE-UHFFFAOYSA-M |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC#N.CC#N.CC#N.C1C=CC=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
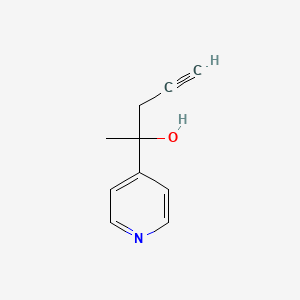
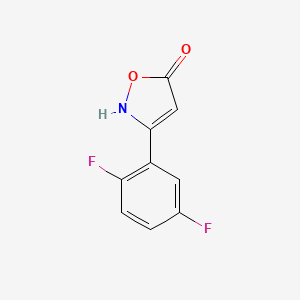
![Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11926878.png)

